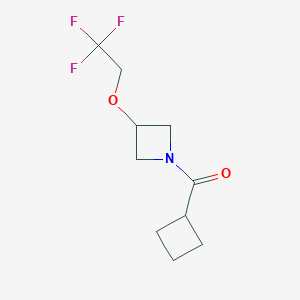
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as CTAM, is a synthetic compound that has gained significant attention in the field of scientific research. CTAM is a small molecule that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学研究应用
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been used in various scientific research applications, including immunology, cancer research, and infectious disease research. This compound has been shown to activate Toll-like receptor 8 (TLR8), a key component of the innate immune system. TLR8 activation leads to the production of cytokines and chemokines, which play a critical role in the immune response to pathogens. This compound has also been studied for its potential use in cancer immunotherapy, as it has been shown to enhance the activity of dendritic cells, which are essential for the initiation of an immune response against cancer cells.
作用机制
The mechanism of action of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with TLR8, which is expressed on the surface of immune cells. This compound binds to the TLR8 receptor, leading to the activation of downstream signaling pathways that result in the production of cytokines and chemokines. The activation of TLR8 by this compound also leads to the maturation of dendritic cells, which are critical for the initiation of an immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the activation of the innate immune system, the induction of cytokine and chemokine production, and the maturation of dendritic cells. This compound has also been shown to have antiviral activity against several viruses, including influenza and HIV.
实验室实验的优点和局限性
One of the advantages of using Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in lab experiments is its ability to activate TLR8, which is a key component of the innate immune system. This compound has also been shown to have antiviral activity, making it a useful tool for studying viral infections. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for the study of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, including its potential use in cancer immunotherapy, infectious disease research, and the development of new antiviral drugs. This compound has also been studied for its potential use in the treatment of autoimmune diseases, as it has been shown to modulate the immune response. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its use in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been shown to activate TLR8, leading to the production of cytokines and chemokines and the maturation of dendritic cells. This compound has several potential applications in cancer immunotherapy, infectious disease research, and the development of new antiviral drugs. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its use in lab experiments.
合成方法
The synthesis of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves the reaction of cyclobutanone with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base catalyst. The resulting product is purified through a series of chromatographic techniques to obtain this compound in high purity. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
属性
IUPAC Name |
cyclobutyl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)6-16-8-4-14(5-8)9(15)7-2-1-3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFTAVFDQWQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate](/img/structure/B2979909.png)
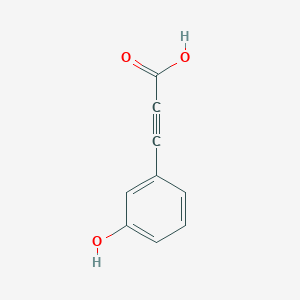
![N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2979912.png)
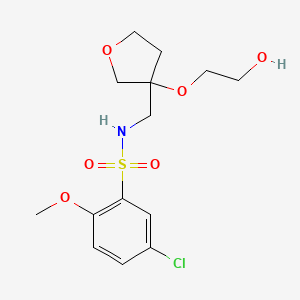

![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)
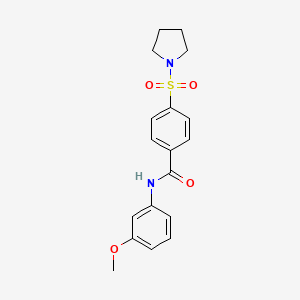
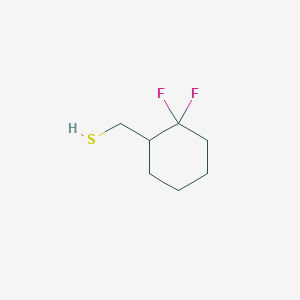

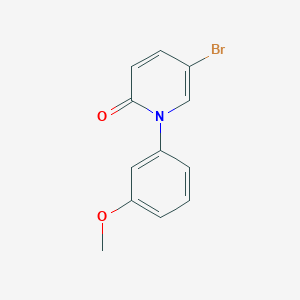

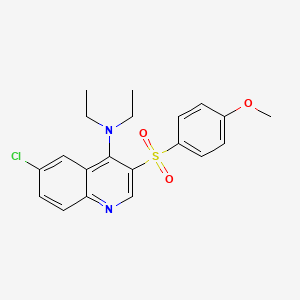
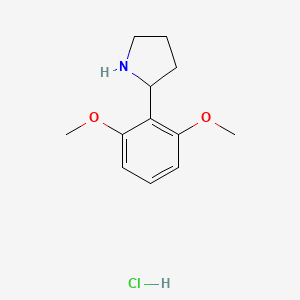
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)